
6-Bromo-5-chloroquinazoline-2,4-diamine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloroquinazoline-2,4-diamine typically involves the reaction of 6-bromo-5-chloroquinazoline with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the diamine derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Bromo-5-chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups
生物活性
6-Bromo-5-chloroquinazoline-2,4-diamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C8H7BrClN3
- Molecular Weight : 250.52 g/mol
The presence of halogen substituents (bromine and chlorine) on the quinazoline ring significantly influences its biological activity by modulating receptor interactions and enhancing binding affinities.
1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer properties. These compounds often act as tyrosine kinase inhibitors (TKIs), targeting pathways involved in tumor growth and proliferation.
- Mechanism of Action : Quinazolines inhibit various receptor tyrosine kinases (RTKs), such as EGFR and HER2, which are crucial in cancer cell signaling. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range .
Compound | Target | IC50 (nM) |
---|---|---|
This compound | EGFR | 5600 |
Example Compound A | HER2 | 14 |
Example Compound B | Aurora A | 15 |
2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy in murine models of infection highlights its potential as a therapeutic agent in combating resistant bacterial infections.
- Case Study : In a study involving murine models of lethal peritonitis caused by Acinetobacter baumannii, treatment with this compound resulted in improved survival rates compared to controls .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 8 µg/mL |
A. baumannii | 16 µg/mL |
3. Adenosine Receptor Antagonism
Recent studies have identified the adenosine A2A receptor (A2AR) as a target for neurodegenerative diseases and certain cancers. Quinazoline derivatives have been shown to act as antagonists at this receptor.
- Findings : Compounds structurally similar to this compound demonstrated high affinity for A2AR with Ki values in the nanomolar range, indicating potential therapeutic applications in neurodegenerative disorders .
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Tyrosine Kinase Inhibition : The compound's structure allows it to bind effectively to the ATP-binding site of RTKs.
- Receptor Antagonism : The halogen substituents enhance binding affinity and selectivity for adenosine receptors.
- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
科学研究应用
Anticancer Activity
One of the significant applications of 6-bromo-5-chloroquinazoline-2,4-diamine is in the development of anticancer agents. Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, modifications at the C6 position, such as bromination, have been shown to enhance the activity against cancer cells by improving receptor binding affinity. This compound serves as a scaffold for designing new A2A adenosine receptor antagonists, which are promising candidates for treating neurodegenerative diseases and cancer .
Table 1: Anticancer Activity of Quinazoline Derivatives
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that quinazoline derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents like bromine and chlorine at specific positions enhances their antimicrobial efficacy .
Table 2: Antimicrobial Activity of Quinazoline Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | MRSA | Not specified | |
Nitro-substituted benzothiazolyl quinazoline | Staphylococcus aureus | Not specified |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazoline derivatives. Specifically, compounds based on this scaffold have shown promise against viruses such as Bovine Viral Diarrhea Virus (BVDV). Molecular modeling suggests that these compounds bind effectively to viral polymerases, inhibiting replication .
Table 3: Antiviral Activity of Quinazoline Derivatives
Compound Name | Target Virus | EC50 (µM) | Reference |
---|---|---|---|
This compound | BVDV | Not specified | |
Compound 1.9 (2-phenylquinazolin) | BVDV | 1.7 ± 0.4 |
Synthesis and Functionalization
The synthesis of this compound involves several chemical reactions that allow for further functionalization. Metal-catalyzed cross-coupling reactions have been employed to create diverse derivatives with enhanced biological activities. These methods facilitate the introduction of various substituents that can significantly alter the pharmacological profiles of the compounds .
Table 4: Synthesis Methods for Quinazoline Derivatives
Method | Description | Yield (%) |
---|---|---|
Suzuki-Miyaura Cross-Coupling | Utilizes arylboronic acids for functionalization | Varies by substrate |
Stille Cross-Coupling | Involves heterarylstannanes for diverse derivatives | Varies by substrate |
Sonogashira Coupling | Alkynylation reactions for creating alkynylated derivatives | Varies by substrate |
属性
IUPAC Name |
6-bromo-5-chloroquinazoline-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJWKLTTFBJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194694 | |
Record name | 2,4-Quinazolinediamine, 6-bromo-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41934-85-4 | |
Record name | 2,4-Quinazolinediamine, 6-bromo-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 6-bromo-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。